molecular formula C13H20FN3 B8332844 5-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

5-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Cat. No.: B8332844
M. Wt: 237.32 g/mol
InChI Key: LKCBSGZAAGMCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C13H20FN3 and its molecular weight is 237.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20FN3

Molecular Weight

237.32 g/mol

IUPAC Name

5-fluoro-3-N-methyl-3-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

InChI

InChI=1S/C13H20FN3/c1-16-5-3-12(4-6-16)17(2)13-8-10(14)7-11(15)9-13/h7-9,12H,3-6,15H2,1-2H3

InChI Key

LKCBSGZAAGMCAN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C2=CC(=CC(=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The (3-bromo-5-fluorophenyl)-methyl-(1-methylpiperidin-4-yl)-amine intermediate is then aminated at the benzo 3-position, as for example, by reacting the intermediate with BINAP, Pd2dba3, benzhydrylideneamine, and sodium t-butoxide, in a suitable solvent, such as toluene or the like, under an inert atmosphere for about 1–3 hr., say about 2 hr., at about 50° C. to 100° C., say about 80° C. The resulting intermediate is treated with 1M HCL or the like in a suitable solvent, such as THF at 0° C. to ambient temperature, preferably ambient temperature for 1–2 hours, say about 1 hr. The resulting intermediate, 5-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine may then be isolated and purified by common procedures such as, but not limited to, solvent removal, extraction and/or chromatography, etc.
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Synthesis routes and methods II

Procedure details

The (3-bromo-5-fluorophenyl)-methyl-(1-methylpiperidin-4-yl)-amine intermediate is then aminated at the benzo 3-position, as for example, by reacting the intermediate with BINAP, Pd2dba3, benzhydrylideneamine, and sodium t-butoxide, in a suitable solvent, such as toluene or the like, under an inert atmosphere for about 1-3 hr., say about 2 hr., at about 50° C. to 100° C., say about 80° C. The resulting intermediate is treated with 1M HCl or the like in a suitable solvent, such as THF at 0° C. to ambient temperature, preferably ambient temperature for 1-2 hours, say about 1 hr. The resulting intermediate, 5-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine may then be isolated and purified by common procedures such as, but not limited to, solvent removal, extraction and/or chromatography, etc.
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(3-bromo-5-fluorophenyl)-methyl-(1-methylpiperidin-4-yl)-amine
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